molecular formula C17H13N5O2S B2804989 3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione CAS No. 1251696-72-6

3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione

Cat. No.: B2804989
CAS No.: 1251696-72-6
M. Wt: 351.38
InChI Key: AIKAPZOWGJGKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridyl group attached to an isothiazolo[4,5-d]pyrimidine core, which contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: Its unique properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds include other pyridyl-substituted isothiazolo[4,5-d]pyrimidines and related heterocyclic compounds. Compared to these, 3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione stands out due to its unique substitution pattern and the resulting chemical properties. This uniqueness can be leveraged in applications where specific interactions with molecular targets are desired .

Properties

IUPAC Name

3-pyridin-2-yl-6-(2-pyridin-2-ylethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-16-15-14(13(21-25-15)12-6-2-4-9-19-12)20-17(24)22(16)10-7-11-5-1-3-8-18-11/h1-6,8-9H,7,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKAPZOWGJGKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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